molecular formula C24H25BrN2O3S B11635393 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide

2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide

Cat. No.: B11635393
M. Wt: 501.4 g/mol
InChI Key: QKKALLAENLROCD-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide-acetamide class, characterized by a benzyl group attached to a 4-bromobenzenesulfonamide moiety and an acetamide linkage to a 4-isopropylphenyl substituent. Its molecular formula is C24H24BrN2O3S (inferred from analogs in and ), with a calculated molar mass of ~509.4 g/mol.

Properties

Molecular Formula

C24H25BrN2O3S

Molecular Weight

501.4 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H25BrN2O3S/c1-18(2)20-8-12-22(13-9-20)26-24(28)17-27(16-19-6-4-3-5-7-19)31(29,30)23-14-10-21(25)11-15-23/h3-15,18H,16-17H2,1-2H3,(H,26,28)

InChI Key

QKKALLAENLROCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Biological Activity

2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a sulfonamide group, an acetamide moiety, and aromatic substituents, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide is C18H20BrN3O2S. Below is a summary of its key structural features:

Property Details
Molecular Weight 404.34 g/mol
IUPAC Name 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide
Solubility Soluble in organic solvents; limited solubility in water

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide group can inhibit bacterial dihydropteroate synthase, while the aromatic rings may facilitate binding to other protein targets.

Biological Activities

Research indicates that 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against various bacterial strains due to its sulfonamide component.
  • Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation in certain cancer cell lines.
  • Anti-inflammatory Effects : Some studies indicate that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against Staphylococcus aureus. The structure-activity relationship (SAR) indicated that modifications at the benzene ring could enhance potency .
  • Case Study 2 : In a cancer research context, a derivative similar to this compound was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis . This suggests that structural features present in 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide may confer similar anticancer effects.
  • Case Study 3 : Anti-inflammatory properties were explored in a study where related sulfonamide compounds were found to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications for inflammatory diseases .

Scientific Research Applications

The compound 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide is a sulfonamide derivative that has garnered attention in various scientific research applications. This article explores its applications, focusing on its roles in medicinal chemistry, enzymatic inhibition, and potential therapeutic uses.

Chemical Properties and Structure

The compound can be characterized by its molecular formula C19H22BrN2O3SC_{19}H_{22}BrN_{2}O_{3}S and a molecular weight of approximately 426.36 g/mol. Its structure features a benzyl group, a bromobenzenesulfonamide moiety, and an isopropylphenyl acetamide component, which contributes to its biological activity.

Enzyme Inhibition

One of the primary applications of this compound is as an inhibitor of carbonic anhydrase , an enzyme that plays a crucial role in various physiological processes including acid-base balance and respiration. The inhibition of carbonic anhydrase can be beneficial in treating conditions such as glaucoma, epilepsy, and certain types of cancer .

Medicinal Chemistry

The compound's sulfonamide group is significant in medicinal chemistry due to its ability to interact with biological targets. Research indicates that sulfonamides can exhibit antibacterial properties, making them useful in developing new antibiotics . The specific structure of this compound may enhance its efficacy against resistant bacterial strains.

Potential Anticancer Activity

Sulfonamide derivatives have shown promise in anticancer research. Studies suggest that compounds similar to 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression . This potential makes it a candidate for further investigation in oncology.

Neuroprotective Effects

Emerging research has indicated that certain sulfonamide compounds may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems or the reduction of oxidative stress .

Case Study 1: Inhibition of Carbonic Anhydrase

A study conducted on various sulfonamide derivatives demonstrated that modifications to the benzene ring significantly influenced the inhibitory activity against carbonic anhydrase II. The presence of bromine in this compound was found to enhance binding affinity compared to non-brominated analogs, suggesting a structure-activity relationship that could be exploited for drug design .

Case Study 2: Antibacterial Activity

In vitro studies assessing the antibacterial properties of sulfonamide derivatives revealed that compounds with similar structures exhibited significant activity against Gram-positive bacteria. The presence of the benzyl group was crucial for maintaining antimicrobial efficacy, highlighting the importance of structural components in drug development .

Case Study 3: Anticancer Efficacy

Research focused on sulfonamide derivatives indicated their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. The specific compound under discussion showed promising results in preclinical models, warranting further clinical evaluation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa
2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide (Target) C24H24BrN2O3S 509.4 (calculated) 4-Isopropylphenyl ~12.2 (estimated)
2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(furan-2-ylmethyl)acetamide C20H19BrN2O4S 463.35 Furan-2-ylmethyl Not reported
2-{Benzyl[(4-bromophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide C21H18BrFN2O3S 477.35 4-Fluorophenyl 12.17 ± 0.70
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide C16H12F3N2OS 338.34 Benzothiazole, trifluoromethyl Not reported
Key Observations:

Substituent Effects on Lipophilicity :

  • The 4-isopropylphenyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to the furan-2-ylmethyl analog (logP ~3.2), which has a heteroaromatic ring with lower hydrophobicity .
  • The 4-fluorophenyl substituent () introduces moderate electronegativity, balancing lipophilicity and polarity .

This is consistent across all brominated analogs . The 4-isopropylphenyl group introduces steric hindrance, which may reduce metabolic degradation but could also limit solubility in aqueous media.

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